molecular formula C15H14BrNO2 B5825175 2-(4-bromophenoxy)-N-methyl-N-phenylacetamide

2-(4-bromophenoxy)-N-methyl-N-phenylacetamide

Cat. No.: B5825175
M. Wt: 320.18 g/mol
InChI Key: ZYSPYKWBRJJAJL-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-N-methyl-N-phenylacetamide is an organic compound with the molecular formula C15H14BrNO2 It is a derivative of acetamide, where the acetamide group is substituted with a 4-bromophenoxy group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-methyl-N-phenylacetamide typically involves the reaction of 4-bromophenol with N-methyl-N-phenylacetamide in the presence of a suitable base. The reaction can be carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the 4-bromophenoxy group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products

    Nucleophilic substitution: Products include substituted phenoxyacetamides.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include amine derivatives.

Scientific Research Applications

2-(4-Bromophenoxy)-N-methyl-N-phenylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can facilitate binding to hydrophobic pockets, while the acetamide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenoxy)ethanol: A related compound with a hydroxyl group instead of the acetamide group.

    4-Bromophenol: A simpler analog with a hydroxyl group directly attached to the benzene ring.

    N-Phenylacetamide: A compound lacking the bromophenoxy substitution.

Uniqueness

2-(4-Bromophenoxy)-N-methyl-N-phenylacetamide is unique due to the presence of both the bromophenoxy and N-methyl-N-phenylacetamide groups. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above. For example, the bromophenoxy group enhances lipophilicity and binding affinity, while the acetamide group provides stability and specificity in biological interactions.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-17(13-5-3-2-4-6-13)15(18)11-19-14-9-7-12(16)8-10-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSPYKWBRJJAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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